N-1,3-benzodioxol-5-yl-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide
Description
The compound N-1,3-benzodioxol-5-yl-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide features a pyrazolo[1,5-a]pyrazine core substituted with a 4-fluorophenyl group at position 2 and a thioacetamide linker bridging to a 1,3-benzodioxol-5-yl moiety. This structure combines heterocyclic, aromatic, and sulfur-containing functional groups, which are critical for interactions with biological targets such as enzymes or receptors. The 4-fluorophenyl group enhances hydrophobic binding, while the benzodioxole moiety may contribute to π-π stacking interactions.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O3S/c22-14-3-1-13(2-4-14)16-10-17-21(23-7-8-26(17)25-16)30-11-20(27)24-15-5-6-18-19(9-15)29-12-28-18/h1-10H,11-12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYCIVUWVLDQLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a 1,3-benzodioxol-5-yl moiety have been reported to exhibit activity against various cancer cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure and activity of similar compounds, it can be hypothesized that it may interact with its targets to induce changes that inhibit the growth of cancer cells.
Biochemical Pathways
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that the compound may affect pathways related to cell cycle regulation and apoptosis.
Result of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that the compound may have similar effects.
Biological Activity
N-1,3-benzodioxol-5-yl-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its antitumor, anti-inflammatory, and antimicrobial effects, supported by diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 540.51 g/mol. The structure includes a benzodioxole moiety linked to a pyrazole derivative, which is significant for its biological activity.
Antitumor Activity
Research has demonstrated that pyrazole derivatives, including this compound, exhibit promising antitumor properties. These compounds have shown inhibitory effects against various cancer cell lines by targeting specific pathways involved in tumor growth. For instance:
- Inhibitory Effects : Studies indicate that certain pyrazole derivatives can inhibit BRAF(V600E) and EGFR pathways, which are crucial in many cancers. The compound's structural features may enhance its binding affinity to these targets, leading to effective tumor suppression .
Anti-inflammatory Activity
This compound also exhibits anti-inflammatory properties. The benzodioxole structure is known to modulate inflammatory responses:
- Mechanisms of Action : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha, contributing to reduced inflammation in various models .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored in several studies. Pyrazole derivatives are noted for their ability to combat bacterial and fungal infections:
- Activity Against Pathogens : Research shows that compounds similar to this compound exhibit significant activity against common pathogens like Staphylococcus aureus and Escherichia coli .
Study 1: Anticancer Efficacy
A study investigating the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines demonstrated that N-1,3-benzodioxol-5-yl derivatives significantly reduced cell viability in MCF-7 and MDA-MB-231 cells. The combination of these compounds with doxorubicin showed synergistic effects, enhancing the overall anticancer efficacy .
Study 2: Inhibition of Inflammatory Markers
In vitro studies have shown that the compound effectively reduces levels of inflammatory markers in macrophage cultures stimulated by lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases .
Study 3: Antimicrobial Screening
In antimicrobial assays, N-1,3-benzodioxol-5-yl derivatives were tested against multiple bacterial strains using the disk diffusion method. Results indicated a strong inhibition zone against Candida albicans and Staphylococcus aureus, highlighting its therapeutic potential .
Summary Table of Biological Activities
| Activity | Target | Effectiveness |
|---|---|---|
| Antitumor | BRAF(V600E), EGFR | Significant inhibition |
| Anti-inflammatory | COX-2, TNF-alpha | Reduction in cytokine levels |
| Antimicrobial | Staphylococcus aureus, E. coli | Strong inhibition observed |
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity
- Several studies have investigated the anticancer properties of compounds similar to N-1,3-benzodioxol-5-yl-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide. The pyrazolo[1,5-a]pyrazine core is known for its ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival.
-
Neuroprotective Effects
- Research indicates that compounds with similar structures may exhibit neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
-
Antimicrobial Properties
- The thioacetamide moiety has been linked to antimicrobial activity. Studies suggest that such compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analog: 2-[2-(1,3-Benzodioxol-5-yl)-4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-Chloro-3-(Trifluoromethyl)Phenyl]Acetamide
Key Differences :
- Substituents : The acetamide group is linked to a 4-chloro-3-(trifluoromethyl)phenyl group instead of 4-fluorophenyl.
- Pyrazine Modification : An oxo group (C=O) at position 4 of the pyrazine ring replaces the sulfur atom in the thioacetamide bridge.
- The oxo group may alter hydrogen-bonding capacity compared to the thioether, affecting target affinity .
Pyrazolo[1,5-a]Pyrimidine-Based Analogs
Example 1: (S)-N-(5-((3-Cyano-7-(Cyclopropylamino)Pyrazolo[1,5-a]Pyrimidin-5-yl)Amino)-2-(Methyl(Pyrrolidin-2-ylMethyl)Amino)Phenyl)Acetamide
- Core Structure : Pyrazolo[1,5-a]pyrimidine instead of pyrazolo[1,5-a]pyrazine.
- Substituents: A cyano group at position 3 and cyclopropylamino at position 5.
- Impact: The pyrimidine core (vs. The cyano group enhances polarity, which may improve solubility but reduce blood-brain barrier penetration .
Example 2: 3-(4-Fluorophenyl)-N-(Pyridin-2-ylMethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines
- Substituents : A pyridin-2-ylmethylamine group at position 7 and 4-fluorophenyl at position 3.
- Impact: The 4-fluorophenyl group is retained, but the amine at position 7 introduces basicity, which could influence protonation state and cellular uptake.
PI3Kδ Inhibitors with Fluorinated Substituents
Example: 2-(Difluoromethyl)-1-(2-{4-[(4-Fluorophenyl)Methyl]Piperazine-1-Carbonyl}-7-(Morpholin-4-yl)Pyrazolo[1,5-a]Pyrimidin-5-yl)-1H-Benzimidazole
- Substituents : A difluoromethyl-benzimidazole group and a 4-fluorophenyl-containing piperazine.
- Impact: Fluorine atoms improve bioavailability via hydrophobic interactions and electron-withdrawing effects.
Halogen-Rich Pyrazolo[1,5-a]Pyrimidines
Example: 3-(2,4-Dichlorophenyl)-5-(4-Fluorophenyl)-2-Methyl-7-(Trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine
- Substituents : Dichlorophenyl, trifluoromethyl, and methyl groups.
- Impact : High halogen content increases lipophilicity, favoring membrane permeability but risking solubility issues. The 4-fluorophenyl group is shared with the parent compound, suggesting a conserved pharmacophore for target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
